molecular formula C20H22N2O3 B6775883 N-[(1S)-1-(3-hydroxyphenyl)ethyl]spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide

N-[(1S)-1-(3-hydroxyphenyl)ethyl]spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide

Cat. No.: B6775883
M. Wt: 338.4 g/mol
InChI Key: JSKGCUJVRATOTM-PVCZSOGJSA-N
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Description

The compound N-[(1S)-1-(3-hydroxyphenyl)ethyl]spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide is a complex organic molecule known for its intriguing structural features and biological significance. This compound features a unique spiro structure that connects a benzofuran and pyrrolidine ring system, which lends it distinctive chemical and biological properties.

Properties

IUPAC Name

N-[(1S)-1-(3-hydroxyphenyl)ethyl]spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14(15-6-4-7-17(23)11-15)21-19(24)22-10-9-20(13-22)18-8-3-2-5-16(18)12-25-20/h2-8,11,14,23H,9-10,12-13H2,1H3,(H,21,24)/t14-,20?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKGCUJVRATOTM-PVCZSOGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)NC(=O)N2CCC3(C2)C4=CC=CC=C4CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)O)NC(=O)N2CCC3(C2)C4=CC=CC=C4CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized via a multi-step organic synthesis process. Typically, the synthesis involves:

  • Formation of the spiro linkage through a cyclization reaction.

  • Introduction of the hydroxyphenyl group via a substitution reaction.

  • Carboxamide functionalization through amide bond formation.

Each of these steps requires precise conditions:

  • Cyclization often involves the use of catalysts and controlled temperatures to ensure selectivity.

  • Substitution reactions might be performed under basic or acidic conditions depending on the specific reagents.

  • Amide formation usually requires activating agents like carbodiimides or coupling reagents.

Industrial Production Methods

In an industrial setting, the production process is scaled up using optimized conditions. Continuous flow reactors might be employed to ensure consistency and efficiency. Advanced purification techniques like chromatography and recrystallization are essential to achieve the required purity.

Chemical Reactions Analysis

Types of Reactions

The compound N-[(1S)-1-(3-hydroxyphenyl)ethyl]spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide can undergo several types of chemical reactions, including:

  • Oxidation: : The hydroxyphenyl group can be oxidized to form quinones or other oxygenated species.

  • Reduction: : Reduction reactions might target the carboxamide group, converting it to an amine.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic ring or at the amide functional group.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas, or reducing agents like lithium aluminium hydride (LiAlH₄).

  • Substitution: : Various halogenating agents or nucleophiles, depending on the desired substitution.

Major Products Formed

  • From oxidation, oxygenated derivatives like quinones.

  • From reduction, primary amines.

  • From substitution, various substituted aromatic and amide derivatives.

Scientific Research Applications

This compound has widespread applications in various fields:

  • Chemistry: : As a building block in organic synthesis and in the design of novel spiro compounds.

  • Biology: : For studying the interaction of spiro compounds with biological macromolecules.

  • Medicine: : Potential therapeutic applications, especially due to its structural resemblance to pharmacologically active molecules.

  • Industry: : In the development of advanced materials and as a key intermediate in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The spiro structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of target proteins. Detailed molecular docking studies and biochemical assays can elucidate these mechanisms.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[(1S)-1-(3-hydroxyphenyl)ethyl]spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide :

  • Spiro[pyrrolidine-3,3'-oxindole] derivatives: : Also feature a spiro linkage but with an oxindole moiety.

  • Spiro[benzofuran-3,3'-pyrrolidine] derivatives: : Similar core structure but different functional groups.

  • N-[(1S)-1-phenylethyl] derivatives: : Lack the spiro structure but share the phenylethyl functional group.

Each of these compounds has its own unique properties and applications, but the presence of the spiro structure in our compound of interest imparts distinct stereochemistry and biological activity.

So, how's that for a deep dive?

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